3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
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Overview
Description
3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a piperidine ring, and bis(4-fluorophenyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Bis(4-fluorophenyl) Groups: The bis(4-fluorophenyl) groups are introduced via a reaction with a suitable fluorinated benzene derivative.
Formation of the Quinazolinone Core: The quinazolinone core is formed through cyclization reactions involving amines and carbonyl compounds.
Final Assembly: The final compound is assembled by linking the piperidine ring and the quinazolinone core through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the quinazolinone core or the piperidine ring.
Substitution: Substitution reactions can occur at the fluorinated phenyl rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Substituted phenyl or piperidine derivatives.
Scientific Research Applications
3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors, enzymes, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Ritanserin: A compound with a similar piperidine and fluorophenyl structure, used as a serotonin antagonist.
Ketanserin: Another serotonin antagonist with structural similarities.
Other Quinazolinone Derivatives: Compounds with a quinazolinone core but different substituents.
Uniqueness
3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H31F2N3OS |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C28H31F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h5-12,24-25H,1-4,13-18H2,(H,31,35) |
InChI Key |
DJXXVAXRMOAMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 |
Origin of Product |
United States |
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